Lipoxygenase Inhibition: C23 Homolog as the Most Efficient Inhibitor in SAR Series
Among tested 5-n-alkylresorcinol homologs, 5-n-tricosylresorcinol (C23:0 AR) was identified as the most efficient inhibitor of soybean lipoxygenase isoenzymes (L-1, L-2, L-3) with IC50 values in the range of several µM, regardless of substrate used (linoleic acid or arachidonic acid) [1]. The inhibitory activity showed positive correlation with aliphatic chain length; longer-chain homologs demonstrated greater inhibitory efficiency than shorter-chain counterparts (e.g., C15:0). This chain-length-dependent activity was also reflected in Ki values [1].
| Evidence Dimension | Lipoxygenase isoenzyme inhibition efficiency |
|---|---|
| Target Compound Data | IC50: several µM range (most efficient among homologs) |
| Comparator Or Baseline | 5-n-Pentadecylresorcinol (C15:0 AR): higher IC50 (less efficient) |
| Quantified Difference | C23:0 > C15:0 in inhibition efficiency; chain length positively correlates with inhibitory activity |
| Conditions | Soybean lipoxygenase isoenzymes L-1, L-2, L-3; substrates: linoleic acid or arachidonic acid |
Why This Matters
For researchers investigating lipoxygenase-mediated pathways, selection of the C23:0 homolog provides maximal enzyme inhibition efficiency within the alkylresorcinol series, directly impacting experimental signal-to-noise ratio and dose-response sensitivity.
- [1] Kozubek A, et al. Lipoxygenase inhibition by cereal resorcinolic lipids. Biblioteka Nauki/Yadda ICM. View Source
